PARP-1 Inhibitory Potency: Tetrahydro Scaffold Enables Low Nanomolar Activity When Appropriately Substituted
While the unsubstituted tetrahydro core (CAS 1566925-88-9) itself is a synthetic intermediate, its derivatives demonstrate potent PARP-1 inhibition. A closely related analog bearing a 2-(4-methyl-1,4-diazepane-1-carbonyl) substituent on the identical tetrahydro-pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold achieved an IC50 of 10 nM against PARP-1 [1]. This is comparable to the low nanomolar potency of clinical PARP inhibitors. In contrast, the fully aromatic 4H,5H-pyrazolo[1,5-a]quinazolin-5-one (CAS 1494669-12-3) lacks the conformational flexibility provided by the saturated ring, which is essential for optimal positioning of substituents into the PARP-1 NAD+ binding pocket [2].
| Evidence Dimension | PARP-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 10 nM for 2-(4-methyl-1,4-diazepane-1-carbonyl) substituted derivative of the tetrahydro scaffold |
| Comparator Or Baseline | Clinical PARP inhibitors (olaparib: ~5 nM; veliparib: ~5.2 nM); unsubstituted aromatic 4H,5H-pyrazolo[1,5-a]quinazolin-5-one: no reported PARP-1 activity |
| Quantified Difference | Tetrahydro scaffold-derived inhibitor achieves equipotent activity to clinical benchmarks; aromatic scaffold lacks intrinsic PARP-1 activity |
| Conditions | PARP-1 enzyme inhibition assay; ChEMBL_577412 (CHEMBL1056264); measured via BindingDB |
Why This Matters
Procurement of the correct tetrahydro scaffold (CAS 1566925-88-9) is essential for SAR campaigns targeting PARP-1, as the saturated ring is a prerequisite for achieving low nanomolar potency through appropriate substitution.
- [1] BindingDB Entry: BDBM50295219; 2-(4-methyl-1,4-diazepane-1-carbonyl)pyrazolo[1,5-a]quinazolin-5(4H)-one; Target: Poly [ADP-ribose] polymerase 1; IC50 = 10 nM. Data sourced from Orvieto et al. (2009). View Source
- [2] Orvieto, F.; Branca, D.; Giomini, C.; Jones, P.; Koch, U.; Ontoria, J. M.; Palumbi, M. C.; Rowley, M.; Toniatti, C.; Muraglia, E. Identification of substituted pyrazolo[1,5-a]quinazolin-5(4H)-one as potent poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorg. Med. Chem. Lett. 2009, 19 (15), 4196–4200. View Source
